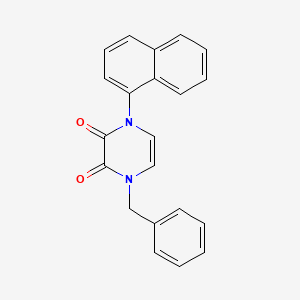

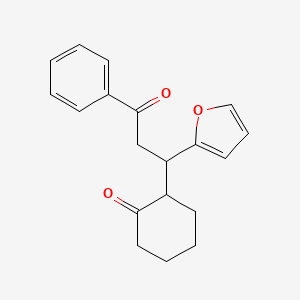

![molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3](/img/structure/B2991318.png)

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is a compound that has been reported in various scientific studies . It has been used in the synthesis of a novel phenanthro[9,10-d]imidazole-zinc coordination complex (Zn (TPPI) 2), which exhibits suitable physical properties for a host material .

Molecular Structure Analysis

The molecular structure of “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is complex and involves various atomic interactions. The highest occupied molecular orbital (HOMO) energy level of this compound is -5.33 eV, which is favorable for hole injection from the transporting layer .Chemical Reactions Analysis

The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is involved in various chemical reactions. For instance, it is used in the creation of a novel phenanthro[9,10-d]imidazole-zinc coordination complex .Physical And Chemical Properties Analysis

The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” exhibits several notable physical and chemical properties. For instance, it has a good thermal stability with a decomposition temperature of 495 °C .Aplicaciones Científicas De Investigación

Luminescent Properties and Photophysical Applications

Research has indicated that derivatives of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol exhibit notable photoluminescence efficiencies. For example, studies have synthesized and characterized derivatives, demonstrating their higher luminescent properties compared to their oxazole analogues. These derivatives have been investigated for their quantum yields, photoluminescence, and potential reversible fluorescence photo-switching capabilities, highlighting their significance in luminescent materials and optical applications (Eseola et al., 2011).

Coordination Chemistry and Sensor Applications

Several studies have focused on the coordination chemistry of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol derivatives, exploring their binding and sensing capabilities. Research has synthesized novel complexes with metals such as zinc, demonstrating their potential in fluorescence enhancement and as sensors for detecting anions in aqueous media. This research suggests applications in developing new materials for environmental monitoring and chemical sensing (Khanmohammadi & Rezaeian, 2014).

Electronic and Structural Investigations

Investigations into the electronic and substituent effects on the imidazole ring of the compound have provided insights into its donor-acceptor capacities. Studies involving electronic structure analysis, DFT calculations, and substituent influence have contributed to understanding the electronic properties and the potential for creating novel electronic materials (Eseola et al., 2012).

Corrosion Inhibition

Research has also explored the use of imidazole derivatives, including those related to 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol, in corrosion inhibition. These studies suggest that such compounds can significantly inhibit corrosion in metals, offering potential applications in materials science and engineering (Prashanth et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZDFIMVQJKIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

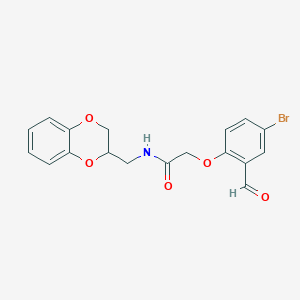

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)

![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)

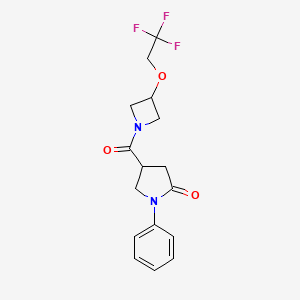

![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)

![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)